Cas no 4791-24-6 (3-(2-chloroacetyl)-1-ethylurea)

3-(2-Chloroacetyl)-1-ethylurea is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a chloroacetyl group and an ethylurea moiety, which make it a versatile building block for further chemical modifications. The compound is particularly valued for its reactivity in nucleophilic substitution reactions, enabling the formation of more complex molecules. It exhibits good stability under controlled storage conditions, ensuring reliable performance in synthetic applications. Researchers utilize this compound in the development of biologically active derivatives, leveraging its functional groups for targeted modifications. Proper handling is advised due to its potential sensitivity to moisture and reactive nature.
3-(2-chloroacetyl)-1-ethylurea structure
4791-24-6 structure
Product Name:3-(2-chloroacetyl)-1-ethylurea
CAS No:4791-24-6
MF:C5H9ClN2O2
MW:164.590160131454
CID:873628
PubChem ID:2304790
Update Time:2026-04-29

3-(2-chloroacetyl)-1-ethylurea Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(ethylcarbamoyl)acetamide
    • 1-(2-CHLORO-ACETYL)-3-ETHYL-UREA
    • 1-chloroacetyl-3-ethyl-urea
    • ClCH2C(O)NHC(O)NHCH2CH3
    • N-(chloroacetyl)-N'-ethylurea
    • N-Aethyl-N'-chloracetyl-harnstoff
    • N-Chloracetyl-N'-ethyl-harnstoff
    • N-ethyl-N'-chloroacetyl-urea
    • 3-(2-chloroacetyl)-1-ethylurea
    • Inchi: InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10)
    • InChI Key: BPSCQIPXTHOTMA-UHFFFAOYSA-N
    • SMILES: CCNC(NC(CCl)=O)=O

Computed Properties

  • Exact Mass: 164.03500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 58.20000
  • LogP: 0.85270

3-(2-chloroacetyl)-1-ethylurea Customs Data

  • HS CODE:2924210090
  • Customs Data:

    China Customs Code:

    2924210090

    Overview:

    2924210090 Other acylureas and their derivatives and their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924210090 other ureines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(2-chloroacetyl)-1-ethylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-06
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3-(2-chloroacetyl)-1-ethylurea Related Literature

Additional information on 3-(2-chloroacetyl)-1-ethylurea

Recent Advances in the Study of 3-(2-Chloroacetyl)-1-ethylurea (CAS: 4791-24-6) and Its Applications in Chemical Biology and Medicine

The compound 3-(2-chloroacetyl)-1-ethylurea (CAS: 4791-24-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development. Recent studies highlight its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and targeted therapies.

One of the key breakthroughs in the study of 3-(2-chloroacetyl)-1-ethylurea is its role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of covalent inhibitors for kinases, which are critical in cancer signaling pathways. The chloroacetyl group in the compound facilitates covalent binding to cysteine residues in the active sites of these enzymes, thereby offering a promising strategy for irreversible inhibition.

In addition to its applications in kinase inhibition, recent research has explored the compound's potential in antimicrobial therapies. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 3-(2-chloroacetyl)-1-ethylurea exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis, suggesting a new avenue for addressing antibiotic resistance. These findings underscore the compound's versatility and its potential to address unmet medical needs.

Another area of interest is the compound's role in prodrug design. Researchers have leveraged its reactive chloroacetyl moiety to develop prodrugs that release active agents in a controlled manner. For example, a 2024 study in Molecular Pharmaceutics detailed the use of 3-(2-chloroacetyl)-1-ethylurea as a linker in antibody-drug conjugates (ADCs), enabling targeted delivery of cytotoxic payloads to cancer cells. This approach minimizes off-target effects and enhances therapeutic efficacy, marking a significant advancement in precision medicine.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of 3-(2-chloroacetyl)-1-ethylurea-based compounds. Recent toxicological studies have raised concerns about potential off-target effects due to the reactivity of the chloroacetyl group. However, ongoing research aims to address these issues through structural modifications and advanced delivery systems. For instance, a 2023 preprint in ChemRxiv proposed the use of biodegradable nanoparticles to encapsulate the compound, thereby reducing systemic toxicity while maintaining therapeutic activity.

In conclusion, 3-(2-chloroacetyl)-1-ethylurea (CAS: 4791-24-6) represents a promising scaffold in chemical biology and drug discovery, with applications ranging from enzyme inhibition to targeted therapy. Continued research into its mechanisms and derivatives is expected to yield innovative solutions for complex medical challenges. The compound's versatility and reactivity make it a valuable tool for researchers, and its integration into next-generation therapeutics holds great potential for advancing patient care.

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